

Paxalisib overall survival glioblastoma clinical trials

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Paxalisib

CAS No.: 1382979-44-3

Cat. No.: S528760

[Get Quote](#)

Efficacy and Survival Outcomes

Paxalisib's efficacy is particularly pronounced in a specific patient subgroup. The key overall survival (OS) data from the phase 2/3 GBM AGILE trial are summarized below.

Patient Population	Treatment Arm	Median Overall Survival (Months)	Data Analysis Type
Newly Diagnosed Unmethylated GBM [1] [2] [3]	Paxalisib (n=54)	15.54	Prespecified Secondary Analysis
	Concurrent Standard of Care (n=46)	11.89	
Newly Diagnosed Unmethylated GBM [1] [3]	Paxalisib (n=54)	14.77	Primary Analysis
	Cumulative Standard of Care (n=75)	13.84	

Patient Population	Treatment Arm	Median Overall Survival (Months)	Data Analysis Type
Recurrent GBM (Unmethylated or Methylated) [1] [2]	Paxalisib (n=100)	8.05	Primary Analysis
	Concurrent Standard of Care (n=113)	9.69	

Key Conclusions from the Data:

- **Significant Survival Benefit:** In newly diagnosed patients with unmethylated MGMT promoter status, **paxalisib** provided a **median overall survival benefit of approximately 3.8 months**, representing an **improvement of about 33%** compared to concurrent standard of care [2] [4].
- **No Benefit in Recurrent Disease:** The data clearly indicates that **paxalisib** did not show an efficacy benefit over standard of care in patients with recurrent glioblastoma [1] [2].

Experimental Protocol and Trial Design

The data for **paxalisib** primarily comes from the **GBM AGILE (NCT03970447)** trial, a groundbreaking international, multi-arm, adaptive platform study [2].

- **Trial Objective:** To rapidly identify and evaluate multiple investigational regimens for both newly diagnosed and recurrent glioblastoma, and to understand if certain patient subsets or biomarkers influence treatment benefit [2].
- **Adaptive Design:** The trial uses a seamless phase 2/3 response-adaptive randomization platform. In Stage 1, experimental arms are evaluated for efficacy. Arms demonstrating efficacy can "**graduate to Stage 2**", which is designed to generate data sufficient for a New Drug Application (NDA). Arms may be dropped for futility or safety concerns [2].
- **Patient Population:** The trial enrolled patients aged 18+ with histologically confirmed grade IV glioblastoma. For the newly diagnosed cohort, patients with both methylated and unmethylated MGMT promoter status were eligible, though the primary benefit was seen in the unmethylated group [2].
- **Treatment Regimen:** The **paxalisib** arm involved a daily oral dose of 60 mg. The concurrent control arm received the standard of care, which typically involves temozolomide chemotherapy [1] [2].
- **Primary Endpoint:** The primary endpoint was **Overall Survival (OS)**. The analysis employed Bayesian principles and compared the **paxalisib** arm against both a **concurrent control** population

(patients enrolled at the same time) and a **cumulative control** population (all control patients enrolled since the study began) [1] [3].

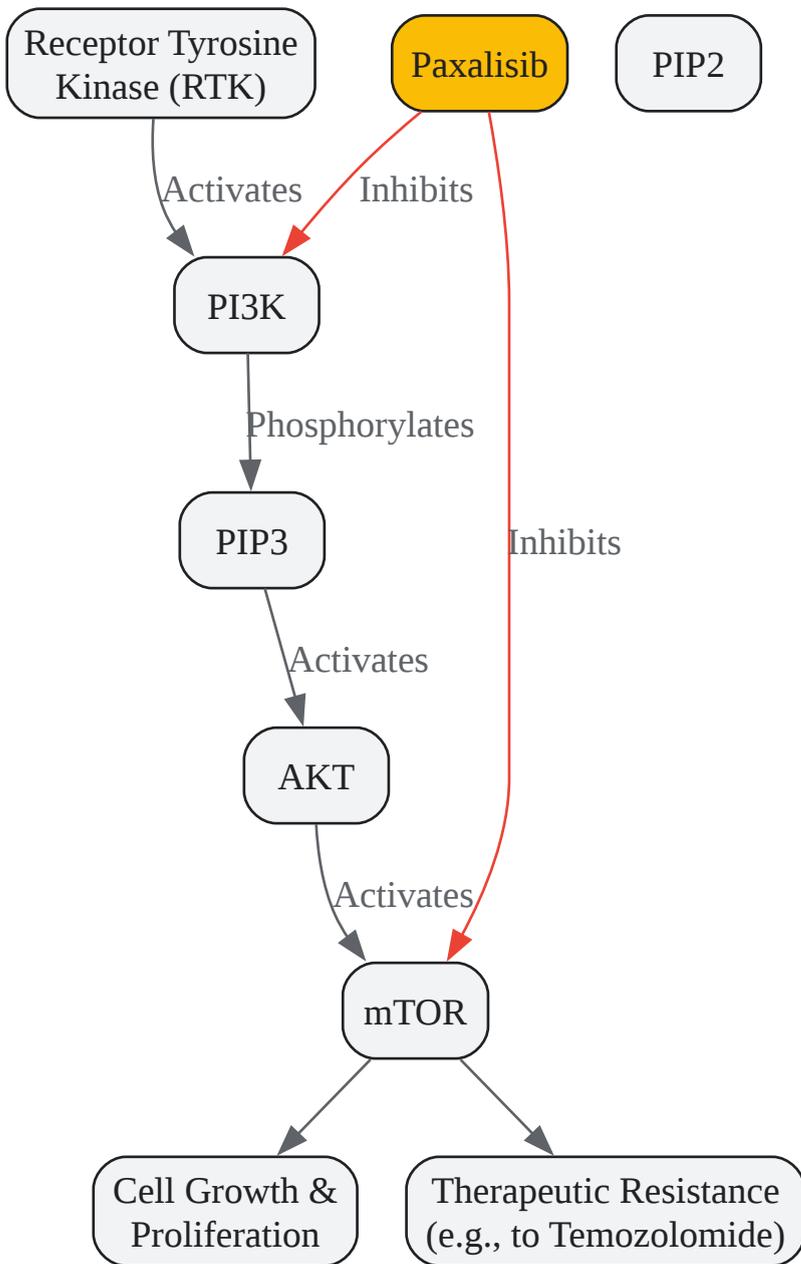
- **Safety Profile: Paxalisib** was reported to be well-tolerated in the study, with no new safety signals identified in the newly diagnosed unmethylated patient population [1] [2] [3].

Mechanism of Action and Target Pathway

Paxalisib's design directly addresses historical challenges in treating brain cancer.

- **Target:** It is a **brain-penetrant small molecule inhibitor** of the **PI3K/AKT/mTOR signaling pathway** [5]. This pathway is a critical controller of cell growth, proliferation, and survival, and it is dysregulated in over 85% of glioblastoma cases [6] [5].
- **Blood-Brain Barrier (BBB) Penetration:** A key differentiating feature of **paxalisib** is that it was **specifically designed to cross the blood-brain barrier**, a major obstacle for many cancer drugs. Its pyrimidine-based core structure is crucial for achieving this central nervous system exposure [7] [6] [5].
- **Pathway Inhibition:** By inhibiting PI3K and mTOR, **paxalisib** blocks this overactive signaling pathway, leading to reduced tumor growth and survival. Preclinical studies suggest this action may also help overcome resistance to temozolomide, the standard alkylating chemotherapy [6].

The diagram below illustrates this targeted pathway and the drug's mechanism.



[Click to download full resolution via product page](#)

Regulatory Status and Future Development

- **FDA Feedback:** Following a **Type C meeting** in late 2024, the FDA indicated that the overall survival data for **paxalisib** could support a **standard approval**, but not an accelerated approval. The agency and Kazia have aligned on the design of a pivotal Phase 3 study to confirm these findings [1].
- **Orphan Drug Designation:** **Paxalisib** has been granted **Orphan Drug Designation** for glioblastoma by the FDA, which may provide incentives for its development [4].

- **Broader Development Program:** Beyond glioblastoma, **paxalisib** is also being investigated in other forms of adult and pediatric brain cancers, as well as brain metastases, through several investigator-initiated studies [1] [5].

Conclusion

Paxalisib represents a promising, targeted therapeutic approach for newly diagnosed glioblastoma patients with unmethylated MGMT promoter status, a population with a high unmet need. The compelling overall survival data from the GBM AGILE trial, showing a consistent and meaningful survival benefit, has set the stage for a confirmatory pivotal Phase 3 study and potential standard approval.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. FDA Signals Potential for Standard Approval of Paxalisib ... [targetedonc.com]
2. Paxalisib Continues to Provide Survival Benefit Over SOC ... [onclive.com]
3. Paxalisib Improves Survival Vs SOC in Newly Diagnosed ... [cancernetwork.com]
4. Paxalisib May Improve Survival in Some With Glioblastoma [curetoday.com]
5. Paxalisib [kaziatherapeutics.com]
6. Synthesis and evaluation of pyrimidine derivatives for ... [sciencedirect.com]
7. Biopharma Takes on Deadly Brain Cancer After Decades of... - BioSpace [biospace.com]

To cite this document: Smolecule. [Paxalisib overall survival glioblastoma clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528760#paxalisib-overall-survival-glioblastoma-clinical-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com